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Compound of Interest

Compound Name: (S)-(-)-HA 966

Cat. No.: B040809

An In-depth Technical Guide to (S)-(-)-HA-966

Introduction

(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of
the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a
selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA)
receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly
less potent at the NMDA receptor's glycine site and is primarily characterized by its potent
sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully
elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing
comparisons to the effects of y-butyrolactone (GBL) and y-hydroxybutyrate (GHB), although it
does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical
overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals,
detailing its properties, mechanism of action, quantitative pharmacological data, and relevant
experimental methodologies.

Chemical and Physical Properties

(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its
fundamental chemical and physical characteristics are summarized below.
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Property Value Reference(s)

(3S)-3-Amino-1-hydroxy-
IUPAC Name o [2]
pyrrolidin-2-one

Synonyms (-)-HA 966 [7]
CAS Number 111821-58-0 [8]
Molecular Formula CaHsN20:2 [2][8]
Molecular Weight 116.12 g/mol [2][8]
Appearance Solid

Purity >98% (Commercially available) [8]
Solubility Soluble to 100 mM in water [8]
Storage Store at room temperature [8]

Mechanism of Action

The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-
enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at
the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-
enantiomer.[1][3][9]

Activity at the NMDA Receptor

(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1]
[3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that
its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-
enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and
muscle relaxant effects.

Modulation of Dopaminergic Systems

The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption
of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of y-
butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer
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inhibits the neuronal firing rate of dopamine (DA) neurons in the substantia nigra.[6] This
inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and
ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-
induced increases in dopamine utilization in the medial prefrontal cortex and nucleus

accumbens.[7]
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Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.
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Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.

Pharmacological Effects

The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.

o Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle
relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping
episodes.[10]

» Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)-
enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in
rotarod tests.[3][4]

e Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its
NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit
through a different mechanism.[6] It is effective against tonic extensor seizures induced by
electroshock.[6]

o Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced
behaviors and prevent stress-induced changes in dopamine metabolism, suggesting
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anxiolytic potential.[7]

» Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be
ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's

disease.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in vivo studies,
highlighting the pharmacological differences between the enantiomers of HA-966.

Table 5.1: In Vitro Receptor Binding and Functional
Assays
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) . Reference(s
Parameter Compound Value (uM) Species Preparation
ICso Cerebral
(Inhibition of (S)-(-)-HA- cortex
_ 339 Rat ] [1]I3]
[*H]glycine 966 synaptic
binding) membranes
Cerebral
(R)-(+)-HA- cortex
12.5 Rat _ [1][3]
966 synaptic
membranes
Cerebral
cortex
(£)-HA-966 17.5 Rat . [9]
synaptic
membranes
ICso
(Inhibition of
Ci (S)-()-HA Cultured
cine- -(-)-HA-
i ] 708 Rat cortical [11[31[5]
potentiated 966
neurons
NMDA
response)
Cultured
(R)-(+)-HA- .
13 Rat cortical [1][3]I5]
966
neurons

Table 5.2: In Vivo Efficacy and Potency
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Compoun EDso . Referenc
Assay Route Species Effect
d (mgl/kg) e(s)
Anticonvuls )
Prevention
ant (Low- )
) ] (S)-(-)-HA- ] of tonic
intensity 8.8 V. Mouse [6]
966 extensor
electroshoc )
seizures
k)
Prevention
(R)-(+)-HA- ) of tonic
105.9 [RAYA Mouse [6]
966 extensor
seizures
Prevention
) of tonic
(x)-HA-966  13.2 [AYA Mouse [6]
extensor
seizures
_ >25-fold
Ataxia
more
(Rotarod (S)-(-)-HA- ]
Potent i.p. Mouse potent than  [3][4]
performanc 966
(R)-(+)
e)
form
Minimum
(R)-(+)-HA- _ effective
Weak i.p. Mouse [12]
966 dose of
250 mg/kg

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of

research findings. Below are representative protocols for assays used to characterize (S)-(-)-

HA-966.

Protocol: Radioligand Binding Assay for Glycine Site

Affinity
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e Membrane Preparation:
o Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCI buffer (pH 7.4).
o Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
o Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

o Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation,
and finally resuspend in assay buffer.

o Determine protein concentration using a standard method (e.g., Bradford assay).
e Binding Assay:

o In a 96-well plate, combine 50 pL of synaptic membrane preparation (approx. 100 ug
protein), 25 pL of [®H]glycine (final concentration ~50 nM), and 25 pL of (S)-(-)-HA-966 at
various concentrations (e.g., 1078 M to 10~3 M).

o For total binding, add 25 pL of assay buffer instead of the compound.

o For non-specific binding, add 25 pL of a high concentration of unlabeled glycine (e.g., 1
mM).

o Incubate the plate at 4°C for 30 minutes.
e Termination and Measurement:

o Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B)
using a cell harvester.

o Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

o Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a
liquid scintillation counter.

e Data Analysis:
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https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-
HA-966.

o Determine the ICso value (the concentration of compound that inhibits 50% of specific
binding) using non-linear regression analysis.
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Caption: Workflow for an in vivo anticonvulsant assay.
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Protocol: In Vivo Rotarod Test for Ataxia

e Animal Training:
o Select male Swiss-Webster mice (20-25 g).

o Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous
period of 2 minutes. Repeat training until a stable baseline performance is achieved.

o Compound Administration:
o Divide trained mice into groups.

o Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route
(e.g., i.p. or i.v.) at various doses.

e Testing:
o At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.
o Record the latency to fall from the rod.

o A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for
the full duration are assigned the maximum score.

o Data Analysis:

o Compare the mean latency to fall for each dose group with the vehicle control group using
appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

o The dose that causes a significant decrease in performance is considered the minimum
effective dose for ataxia.

Conclusion

(S)-(-)-HA-966 is a pharmacologically unigue compound whose primary effects—sedation,
muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark
contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in
arousal, motor control, and stress responses. The clear stereospecificity of HA-966
enantiomers provides a powerful demonstration of how subtle changes in molecular geometry
can lead to profoundly different biological activities. Further research into the precise molecular
targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may
inform the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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